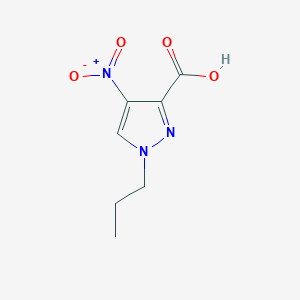

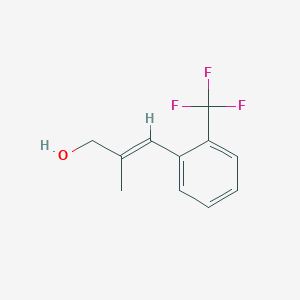

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that is a part of the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is used as a building block for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学的研究の応用

Microwave-assisted Synthesis

Research demonstrates the microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides, indicating a significant reduction in overall processing time and improved product yields. This synthesis involves condensation, reduction, and amidation steps, showcasing the efficiency of microwave heating in the synthesis of compounds related to 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (Obermayer, Glasnov, & Kappe, 2011).

Fluorescence and Non-linear Optical Properties

Studies on 2-pyrazoline derivatives, including those with 4-nitro substituents, have highlighted their diverse physical properties. Specifically, 4-nitro substituted compounds exhibit interesting second-order non-linear optical properties and fluorescence, depending on the substitution pattern. This versatility suggests potential applications in optical materials and electronic devices (Barberá et al., 1998).

Regioselective Synthesis

A base-mediated reaction of hydrazones and nitroolefins with reversed regioselectivity provides a novel synthesis route for 1,3,4-trisubstituted pyrazoles. This method demonstrates the ability to control regioselectivity in the synthesis of pyrazole derivatives, which is crucial for the development of compounds with specific structural and functional properties (Deng & Mani, 2008).

Energetic Materials

A study on the synthesis of 5-(1H-pyrazol-1-yl)-2H-tetrazole-derived energetic salts, including a novel compound with nitro and carboxylic functional groups, showed low sensitivity and acceptable detonation properties. The research underscores the role of structural design in developing new energetic materials with improved performance and safety features (Zheng et al., 2020).

作用機序

Target of Action

The primary targets of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound belongs to the pyrazole class of compounds, which are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Pyrazoles are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The nitro group in the compound could potentially undergo reduction to form reactive intermediates, which could further interact with biological targets .

Biochemical Pathways

Given the structural features of the compound, it could potentially interfere with pathways involving enzymes or receptors that interact with pyrazole compounds .

Pharmacokinetics

The compound’s solubility, permeability, and stability could be influenced by its chemical structure, including the presence of the nitro group and the carboxylic acid group .

Result of Action

Depending on its targets and mode of action, the compound could potentially alter cellular signaling, enzyme activity, or receptor function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid . For instance, the ionization state of the carboxylic acid group could vary with pH, potentially affecting the compound’s interaction with its targets .

特性

IUPAC Name |

4-nitro-1-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPACPBEJCIEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2929904.png)

![Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate](/img/structure/B2929908.png)

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)

![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)

![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)

![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)